6-Bromo-3-iodoimidazo[1,2-b]pyridazine
Description
Significance of Aza-fused Heterocycles in Chemical Research
Aza-fused heterocycles, which are bicyclic or polycyclic aromatic compounds containing at least one nitrogen atom in a fused ring system, are of paramount importance in chemical research, particularly in the realm of drug discovery. sigmaaldrich.comresearchgate.net The incorporation of nitrogen atoms into a fused ring structure imparts unique physicochemical properties, such as enhanced solubility, basicity, and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. researchgate.net These structural motifs are prevalent in a vast array of natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govliberty.edu The rigid, planar nature of many aza-fused systems also provides a well-defined three-dimensional orientation for substituent groups, facilitating structure-activity relationship (SAR) studies.
Historical Context of Imidazo[1,2-b]pyridazine (B131497) Development
The imidazo[1,2-b]pyridazine scaffold has been a subject of scientific inquiry for several decades, with interest in this heterocyclic system being significantly bolstered by the discovery of its presence in biologically active molecules. nih.gov A pivotal moment in the history of imidazo[1,2-b]pyridazine development was the identification of derivatives with potent kinase inhibitory activity. nih.gov A notable example is the drug Ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core. rsc.orgresearchgate.net This discovery spurred a resurgence of interest in this scaffold, leading to extensive research into its synthesis, functionalization, and evaluation for a variety of therapeutic applications. nih.gov
Structural Characteristics and Nomenclature of the Imidazo[1,2-b]pyridazine System
The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle consisting of an imidazole (B134444) ring fused to a pyridazine (B1198779) ring. The fusion occurs between the 1,2-positions of the imidazole and the 'b' face of the pyridazine ring. escholarship.org The numbering of the ring system follows standard IUPAC nomenclature for fused heterocycles. escholarship.org
The core structure of imidazo[1,2-b]pyridazine is characterized by a planar aromatic system containing three nitrogen atoms. One nitrogen atom is at a bridgehead position, shared between the two rings. rsc.org This arrangement influences the electron distribution and reactivity of the molecule. The presence of two distinct halogen atoms, bromine at the 6-position and iodine at the 3-position, in the title compound, 6-bromo-3-iodoimidazo[1,2-b]pyridazine, provides two reactive sites for further chemical modification.
Overview of Key Research Areas Pertaining to Imidazo[1,2-b]pyridazine Scaffolds
Research on the imidazo[1,2-b]pyridazine scaffold is multifaceted and spans several key areas. A primary focus has been on its application in medicinal chemistry, driven by the diverse biological activities exhibited by its derivatives. These include roles as kinase inhibitors, anticancer agents, anti-inflammatory agents, and ligands for various receptors. nih.govresearchgate.net Another significant area of research is the development of efficient synthetic methodologies for the construction and functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net This includes the exploration of various cyclization strategies and the application of modern cross-coupling reactions to introduce a wide range of substituents at different positions of the heterocyclic ring. researchgate.net Furthermore, the unique photophysical properties of some imidazo[1,2-b]pyridazine derivatives have led to their investigation in materials science.
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H |
InChI Key |
XDMYPVQOFKSMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine
Direct Synthesis Protocols for 6-Bromo-3-iodoimidazo[1,2-b]pyridazine
The direct synthesis of this compound primarily involves the introduction of an iodine atom onto a pre-existing 6-bromoimidazo[1,2-b]pyridazine scaffold. This approach is advantageous as it allows for the late-stage introduction of the iodo group, a versatile handle for further chemical modifications.
Iodination of 6-Bromoimidazo[1,2-b]pyridazine Precursors (e.g., using N-iodosuccinimide)
A common and effective method for the iodination of electron-rich heterocyclic systems like imidazo[1,2-b]pyridazines is electrophilic iodination using N-iodosuccinimide (NIS). nih.gov This reagent is favored due to its mild reaction conditions and high regioselectivity for the C3 position of the imidazo[1,2-b]pyridazine (B131497) ring system. The reaction proceeds by activating the NIS with an acid catalyst, which then undergoes electrophilic aromatic substitution with the 6-bromoimidazo[1,2-b]pyridazine precursor.
The general reaction is as follows:
6-Bromoimidazo[1,2-b]pyridazine + N-Iodosuccinimide --(Catalyst)--> this compound
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the iodination reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature and amount of the acid catalyst, the reaction temperature, and the stoichiometry of the reagents.
For the iodination of related imidazo[1,2-a]pyridines, various conditions have been explored. For instance, the use of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) in a solvent such as acetonitrile (B52724) has been shown to be effective. researchgate.net In some cases, ultrasound irradiation has been employed to enhance the reaction rate and efficiency. nih.gov The optimization of these parameters is crucial to maximize the yield of the desired 3-iodo product while minimizing the formation of potential side products.
Table 1: Optimization of Iodination Reaction Conditions
| Parameter | Variation | Observation |
|---|---|---|
| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran | Acetonitrile often provides good solubility for both the substrate and NIS. |
| Catalyst | Trifluoroacetic acid (TFA), Sulfuric acid, Lewis acids | Catalytic amounts of TFA are generally sufficient to promote the reaction. |
| Temperature | Room temperature to reflux | The reaction often proceeds efficiently at room temperature, minimizing thermal decomposition. |
| Stoichiometry | 1.0 to 1.5 equivalents of NIS | A slight excess of NIS can drive the reaction to completion. |
Precursor Synthesis to the Imidazo[1,2-b]pyridazine Core
The synthesis of the 6-bromoimidazo[1,2-b]pyridazine precursor is a critical step. This is typically achieved through the construction of the fused heterocyclic ring system from appropriate building blocks.
Cyclization Reactions for Imidazo[1,2-b]pyridazine Ring Formation (e.g., condensation of α-bromoketones with 3-amino-6-halopyridazines)
The most widely employed method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. researchgate.netumich.edu In the context of synthesizing the 6-bromo precursor, 3-amino-6-bromopyridazine is the key starting material. This is reacted with an appropriate α-bromoketone, which upon cyclization, forms the imidazo[1,2-b]pyridazine ring. The reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the amino group and subsequent intramolecular cyclization.
The general reaction is as follows:
3-Amino-6-bromopyridazine + α-Bromoketone --(Base)--> 6-Bromo-imidazo[1,2-b]pyridazine derivative
Strategies for Halogenation of Pyridazine (B1198779) Ring Intermediates
The synthesis of the crucial 3-amino-6-bromopyridazine intermediate often starts from a more readily available pyridazine derivative. One common strategy involves the halogenation of a pyridazine ring. For instance, 3,6-dichloropyridazine can be converted to 3-amino-6-chloropyridazine (B20888), which can then undergo a halogen exchange reaction to introduce the bromine atom. researchgate.net Alternatively, direct bromination of a suitable pyridazine precursor can be employed, although controlling the regioselectivity can be challenging.
Advanced Synthetic Routes to Substituted Imidazo[1,2-b]pyridazine Systems
Beyond the classical synthetic approaches, several advanced methodologies have been developed for the synthesis of substituted imidazo[1,2-b]pyridazine systems. These methods often offer greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have been extensively used to functionalize the imidazo[1,2-b]pyridazine core. researchgate.net For instance, a 3,6-dihaloimidazo[1,2-b]pyridazine can be selectively functionalized at either the 3- or 6-position by carefully choosing the reaction conditions and the palladium catalyst system. This allows for the synthesis of a diverse library of substituted imidazo[1,2-b]pyridazine derivatives.
Furthermore, multicomponent reactions have emerged as a powerful tool for the rapid construction of complex heterocyclic scaffolds. These reactions involve the combination of three or more starting materials in a single pot to form the desired product, often with high atom economy. Iodine-catalyzed three-component condensations have been reported for the synthesis of related imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, suggesting the potential for similar strategies to be applied to the synthesis of imidazo[1,2-b]pyridazines. organic-chemistry.org
Table 2: Advanced Synthetic Methodologies
| Methodology | Description | Advantages |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Functionalization of halo-imidazo[1,2-b]pyridazines with various coupling partners. | High functional group tolerance, allows for diverse substitution patterns. |
| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High efficiency, atom economy, and rapid access to complex structures. |
| C-H Activation | Direct functionalization of C-H bonds on the imidazo[1,2-b]pyridazine ring. | Avoids the need for pre-functionalized starting materials. |
Exploration of (3+2) Cycloaddition Reactions (e.g., NaIO₄/TBHP-promoted methods for related scaffolds)
While direct (3+2) cycloaddition reactions for the synthesis of this compound are not prominently described, this approach is a recognized strategy for the formation of related imidazopyridine scaffolds. For instance, a novel and simple NaIO₄/TBHP-promoted (3+2) cycloaddition reaction has been developed for the synthesis of imidazo[1,2-a]pyridines. researchgate.net This method involves the reaction of propargyl alcohols and 2-aminopyridines and demonstrates a broad substrate scope with high functional group tolerance, leading to C3-carbonylated imidazopyridines in moderate yields. researchgate.net
The proposed mechanism for this reaction involves the oxidation of the propargyl alcohol to an intermediate, which then reacts with the 2-aminopyridine. Subsequent oxidation and intramolecular cyclization yield the desired imidazo[1,2-a]pyridine (B132010) product. researchgate.net Although this example pertains to a different isomer of the imidazopyridine family, it highlights the potential of cycloaddition strategies in the synthesis of such fused heterocyclic systems. The adaptation of such a method to the pyridazine analogue would require the use of a suitably substituted 3-aminopyridazine and would likely face challenges in controlling the regioselectivity of the cycloaddition.
Table 1: Illustrative Reaction Conditions for NaIO₄/TBHP-Promoted (3+2) Cycloaddition for a Related Scaffold
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Propargyl alcohol | 2-aminopyridine | NaIO₄/TBHP | Dioxane | 100 | Moderate |
| 2 | Substituted propargyl alcohol | Substituted 2-aminopyridine | NaIO₄/TBHP | Dioxane | 100 | Varies |
Note: This data is illustrative of the synthesis of imidazo[1,2-a]pyridines and not directly for this compound.
Stereoselective Synthesis Considerations (e.g., preparation of optically active isomers)
The synthesis of specific stereoisomers, particularly optically active ones, is a critical consideration in medicinal chemistry. For the imidazo[1,2-b]pyridazine scaffold, if a chiral center is introduced, for example through a substituted side chain, methods for stereoselective synthesis would be necessary to isolate the desired enantiomer or diastereomer.
This demonstrates that with appropriate catalyst and substrate design, it is possible to control the stereochemistry of imidazopyridine derivatives. Such principles could potentially be adapted to the synthesis of chiral imidazo[1,2-b]pyridazine derivatives, should a chiral element be incorporated into the target molecule.
Application of Protecting Group Strategies in Multi-step Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are often essential to prevent undesired side reactions of functional groups. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other parts of the molecule.
In the context of imidazo[1,2-b]pyridazine synthesis, amino-protecting groups are particularly relevant, especially when functionalized amines are present in the starting materials or are to be introduced later in the synthetic sequence. Common amino-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com These groups can be used to temporarily block the reactivity of an amino group while other transformations are carried out on the molecule.
For instance, if a synthetic route towards a more complex derivative of this compound involved a nucleophilic amine, this amine could be protected with a Boc group. The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions.
Table 2: Common Protecting Groups in Heterocyclic Synthesis
| Protecting Group | Functional Group Protected | Introduction Reagents | Removal Conditions |
| tert-Butoxycarbonyl (Boc) | Amine | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Benzyloxycarbonyl (Cbz) | Amine | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 2,4-Dimethoxybenzyl (DMB) | Amine | 2,4-Dimethoxybenzylamine | Acidic conditions |
The use of protecting groups adds steps to a synthesis but provides a crucial level of control, enabling the construction of highly functionalized and complex target molecules.
Advanced Functionalization and Reactivity of 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. nih.gov For dihalogenated substrates like 6-bromo-3-iodoimidazo[1,2-b]pyridazine, these reactions can be performed selectively, leveraging the different reactivities of the halogen atoms. nih.gov This allows for the synthesis of a wide array of derivatives through methods such as Suzuki-Miyaura, Sonogashira, Heck, Stille, Negishi, and Kumada couplings. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. libretexts.orgmdpi.com It is highly effective for modifying the imidazo[1,2-b]pyridazine (B131497) core. researchgate.netnih.gov The electron-deficient nature of the pyridazine (B1198779) ring system generally facilitates the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond. nih.gov
In palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is paramount. The general order of reactivity for halogens is I > Br > Cl > F. libretexts.org This principle is central to the selective functionalization of this compound. The C-I bond is significantly weaker and more reactive towards oxidative addition with a Pd(0) catalyst than the C-Br bond.
This difference in reactivity allows for selective Suzuki-Miyaura coupling at the C-3 iodo position while leaving the C-6 bromo position intact. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to first substitute the iodine atom. The remaining bromide can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different substituent. nih.gov This stepwise approach is a cornerstone for creating diverse and complex molecular architectures from a single dihalogenated precursor.
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, and base.
Catalysts: Palladium sources such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly employed. nih.govscilit.com Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst, while Pd(II) sources require in-situ reduction to Pd(0).
Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For less reactive bromides, bulky and electron-rich phosphine ligands like XPhos, SPhos, and RuPhos can significantly improve reaction yields by facilitating the oxidative addition step. nih.govnih.gov Standard triphenylphosphine (B44618) (PPh₃) is often sufficient for more reactive iodides. researchgate.net
Bases: A base is required to activate the organoboron reagent in the transmetalation step. libretexts.org Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). libretexts.orgnih.gov The choice of base can depend on the solvent system and the stability of the substrates and reagents. Aqueous solutions of these bases are frequently used in solvents like DME, THF, or DMF. libretexts.orgnih.gov
The table below summarizes typical conditions for Suzuki-Miyaura couplings on related heterocyclic systems.
| Halide Position | Catalyst | Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| C-3 (Iodo) | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq.) | DME/Ethanol | Good to Excellent |
| C-6 (Bromo) | Pd(OAc)₂ | XPhos/SPhos | K₃PO₄ | Dioxane/Water | Moderate to Good |
| C-3 (Bromo) | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq.) | DME/Ethanol | Fair to Low nih.gov |
The Sonogashira coupling is a fundamental reaction for introducing alkynyl groups onto aromatic and heteroaromatic rings. organic-chemistry.orgscirp.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base like triethylamine (B128534) (Et₃N). organic-chemistry.orgscirp.org
For this compound, Sonogashira coupling can be performed selectively at the more reactive C-3 iodo position. This allows for the synthesis of 3-alkynyl-6-bromoimidazo[1,2-b]pyridazines, which can serve as precursors for further functionalization at the C-6 position. The reaction provides a direct and efficient route to incorporate sp-hybridized carbon atoms into the heterocyclic core. researchgate.net
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Terminal Alkyne | Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | CuI | Et₃N / Diisopropylamine | THF / DMF | 3-Alkynyl-imidazo[1,2-b]pyridazine |
Heck Coupling: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is a powerful method for vinylation. beilstein-journals.org Similar to other palladium-catalyzed reactions, the C-I bond of this compound would react preferentially, allowing for the selective introduction of a vinyl group at the C-3 position. The resulting 3-vinyl-6-bromo derivative could then undergo further coupling at the C-6 position.
Stille Coupling: The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.org It is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org The differential reactivity of the halogens allows for a sequential Stille coupling, first at the C-3 iodo position and subsequently at the C-6 bromo position. nih.gov While effective, the toxicity of organotin reagents and byproducts is a significant drawback. organic-chemistry.org
| Reaction | Coupling Partner | Catalyst | Base/Additive | Typical Product |
|---|---|---|---|---|
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ | Base (e.g., Et₃N, K₂CO₃) | 3-Vinyl-6-bromo-imidazo[1,2-b]pyridazine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ / Pd₂(dba)₃ | Additive (e.g., CuI, LiCl) organic-chemistry.orgharvard.edu | 3-Aryl/Vinyl-6-bromo-imidazo[1,2-b]pyridazine |
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are generally more reactive than organoboron (Suzuki) and organotin (Stille) compounds but less reactive than organomagnesium (Kumada) reagents. This method is a powerful tool for C(sp³)-C(sp²) bond formation. nih.gov The reaction can be applied to the this compound system, again with expected initial reactivity at the C-3 position. researchgate.net
Kumada Coupling: The Kumada coupling was one of the first reported catalytic cross-coupling methods, utilizing a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Grignard reagents are highly reactive, which can sometimes limit the functional group tolerance of the reaction. researchgate.net For the this compound substrate, the Kumada coupling would provide a route for introducing alkyl, aryl, or vinyl groups, with the C-I bond being the more reactive site for substitution. wikipedia.orgorganic-chemistry.org
Sequential and One-Pot Cross-Coupling Strategies (e.g., Suzuki/carbonylation)
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of sequential and one-pot cross-coupling strategies. The carbon-iodine bond at the C-3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C-6 position. This reactivity gradient enables regioselective functionalization.
A common strategy involves an initial Suzuki coupling at the more reactive C-3 position, followed by a second cross-coupling reaction at the C-6 position. For instance, a patent outlines a method where a Suzuki coupling is first performed on a 3-iodo-imidazo[1,2-b]pyridazine derivative to introduce a substituent at the C-3 position. google.com This is followed by bromination to create an intermediate, which then undergoes a second Suzuki coupling to functionalize the C-6 position. google.com This step-wise approach provides precise control over the final structure.
One-pot borylation/Suzuki reactions represent a more streamlined approach, circumventing the need to isolate boronic acid intermediates. nih.gov While not explicitly detailed for this compound, the methodology is broadly applicable. nih.govmdpi.com In a hypothetical one-pot sequence, the C-6 bromine could first be converted to a boronic ester via a Masuda borylation. This intermediate could then, in the same pot, undergo a Suzuki coupling with an aryl halide. The C-3 iodine would likely need to be introduced after this sequence or be protected during the borylation step due to its higher reactivity.
The table below illustrates a generalized sequential Suzuki coupling strategy for the imidazo[1,2-b]pyridazine core.
| Step | Reaction Type | Position | Catalyst System (Example) | Reagents | Outcome |
| 1 | Suzuki Coupling | C-3 | Pd(PPh₃)₄ / Na₂CO₃ | R¹-B(OH)₂ | Selective formation of 6-Bromo-3-R¹-imidazo[1,2-b]pyridazine |
| 2 | Suzuki Coupling | C-6 | Pd(dppf)Cl₂ / K₂CO₃ | R²-B(OH)₂ | Formation of 6-R²-3-R¹-imidazo[1,2-b]pyridazine |
This table represents a generalized, illustrative pathway based on known reactivities.
Carbon-Hydrogen (C-H) Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for functionalizing heterocyclic systems, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. lookchem.com
Recent advances have demonstrated the feasibility of C-H activation on the imidazo[1,2-b]pyridazine scaffold. researchgate.net The most electron-rich and sterically accessible positions are typically targeted. For the imidazo[1,2-b]pyridazine ring, the C-3 position is a primary site for direct arylation. researchgate.net In a scenario where the C-3 position is already occupied (as in this compound), functionalization could potentially be directed to other available C-H bonds on the pyridazine ring, although this is less common.
Studies on the related imidazo[1,2-a]pyrazine (B1224502) system have established robust conditions for C-3 direct arylation using a Palladium(II) acetate catalyst with a phosphine ligand like PCy₃·HBF₄. lookchem.com These methods are often compatible with a range of aryl and heteroaryl bromides. lookchem.com Furthermore, metal-free C-H arylation of imidazo[1,2-a]pyridines at the C-3 position has been achieved using aryl hydrazines, showcasing an alternative pathway. rsc.orgdntb.gov.ua The general methodologies for C-arylation, C-benzylation, and C-alkylation on the imidazo[1,2-b]pyridazine core have been reviewed, indicating a broad scope of potential transformations. researchgate.net
The table below summarizes typical conditions for direct C-H arylation on a related heterocyclic core, which could be adapted for specific imidazo[1,2-b]pyridazine substrates.
| Reaction Type | Catalyst System (Example) | Arylating Agent | Base (Example) | Solvent (Example) | Position Functionalized |
| C-H Arylation | Pd(OAc)₂ / PCy₃·HBF₄ | Aryl Bromide | K₂CO₃ | DMF | C-3 |
| C-H Arylation | Metal-Free | Aryl Hydrazine | DBU | Not Specified | C-3 |
Data adapted from studies on related imidazo-heterocycles. lookchem.comrsc.org
Direct C-H cyanation of the imidazo[1,2-b]pyridazine ring is not extensively documented. However, methodologies developed for the closely related imidazo[1,2-a]pyridine (B132010) scaffold provide a strong basis for potential application. Palladium-catalyzed C-H cyanation reactions are known to proceed on electron-rich heterocyclic systems. Typically, these reactions would target the most nucleophilic position of the ring. For the imidazo[1,2-b]pyridazine system, this is the C-3 position. In the case of this compound, where C-3 is blocked, a C-H cyanation would be challenging and likely require harsh conditions or directing groups to target other positions.
Nitrogen-Heteroatom Functionalization
While C-H functionalization is common, the nitrogen atoms of the imidazo[1,2-b]pyridazine ring can also participate in reactions. N-arylation reactions, typically catalyzed by palladium, have been used in the synthesis of fused heterocyclic systems that include the imidazo[1,2-b]pyridazine core. researchgate.net For example, the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine was achieved through an auto-tandem palladium-catalyzed amination involving an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net This demonstrates that the ring nitrogen atoms are sufficiently nucleophilic to participate in bond-forming reactions under the right catalytic conditions, opening pathways to complex polycyclic aromatic structures.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.org In heterocyclic compounds like imidazo[1,2-b]pyridazine, the regioselectivity is governed by the electronic properties of the fused rings. The pyridazine ring is generally electron-deficient and deactivated towards electrophilic attack, similar to pyridine. wikipedia.orgstackexchange.com Conversely, the imidazole (B134444) portion is more electron-rich and is the preferred site for substitution.
Theoretical considerations and studies on analogous systems like imidazo[1,2-a]pyrazine suggest that electrophilic attack will occur preferentially at the C-3 position of the imidazole ring. stackexchange.com This is because the resulting cationic intermediate (an arenium ion) can be stabilized through resonance without disrupting the aromaticity of the six-membered pyridazine ring. stackexchange.comlibretexts.org Attack at other positions would lead to less stable intermediates. stackexchange.com
Regioselectivity in Nitration and Halogenation Reactions
Electrophilic substitution reactions on the imidazo[1,2-b]pyridazine core are guided by the inherent electronic properties of the bicyclic system. The electron-rich nature of the imidazole ring generally directs electrophiles to attack this portion of the molecule.
Research on the related imidazo[1,2-a]pyridine system has shown that electrophilic halogenation, such as bromination or chlorination, occurs with high regioselectivity at the C3 position. rsc.org This is attributed to the stability of the resulting intermediate. For instance, using reagents like sodium bromite (B1237846) (NaBrO₂) or sodium chlorite (B76162) (NaClO₂) under acidic conditions provides an efficient, metal-free method for introducing a halogen at the C3 position of the imidazo[1,2-a]pyridine core. rsc.org Similarly, bromination of imidazo[1,2-a]pyridines with CBr₄ promoted by NaOH also shows high regioselectivity for the C3 position. researchgate.net
While specific studies on the nitration of this compound are not extensively detailed, the principles of electrophilic aromatic substitution on similar heterocyclic systems suggest a predictable outcome. researchgate.net The C3 position is already occupied by an iodine atom, and the electron-withdrawing nature of the pyridazine ring and the bromo-substituent at C6 would likely direct nitration to any remaining activated positions on the imidazole ring, though such reactions are less common than functionalization at the C3 position.
Table 1: Regioselectivity in Halogenation of Imidazo[1,2-a]pyridines
| Reagent | Position of Halogenation | Heterocycle | Reference |
| Sodium Bromite (NaBrO₂) | C3 | Imidazo[1,2-a]pyridine | rsc.org |
| Sodium Chlorite (NaClO₂) | C3 | Imidazo[1,2-a]pyridine | rsc.org |
| Carbon Tetrabromide (CBr₄)/NaOH | C3 | Imidazo[1,2-a]pyridine | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Imidazo[1,2-b]pyridazines
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing halogenated imidazo[1,2-b]pyridazines. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a halide leaving group. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com
On the this compound scaffold, the halogen at the C6 position is particularly susceptible to SNAr. The pyridazine ring itself is electron-deficient, which facilitates nucleophilic attack. Studies have demonstrated the efficient C6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044). researchgate.net In these reactions, various amines can displace the chlorine atom at the C6 position, often in high yields. This reactivity is analogous for the 6-bromo substituent.
The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a rate-determining first step where the nucleophile adds to the ring. nih.gov However, the specific conditions and substrate can alter this reactivity. For the dihalogenated imidazo[1,2-b]pyridazine, the position of the halogen is crucial. The halogen on the pyridazine ring (C6) is generally more reactive towards nucleophilic substitution than the halogen on the imidazole ring (C3).
An efficient synthesis of C6-aminated 3-bromoimidazo[1,2-b]pyridazines has been reported by treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of amines. researchgate.net This highlights the selective reactivity at the C6 position.
Table 2: Nucleophilic Aromatic Substitution on 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
| Nucleophile (Amine) | Product | Yield | Reference |
| Various Amines | 6-Amino-3-bromoimidazo[1,2-b]pyridazines | High | researchgate.net |
This selective reactivity allows for the stepwise functionalization of the dihalogenated scaffold. For example, after an SNAr reaction at C6, the remaining iodine at C3 can be used for subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. researchgate.net
Rational Design and Synthesis of 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine Derivatives
Design Principles for Novel Imidazo[1,2-b]pyridazine (B131497) Analogues
The rational design of new imidazo[1,2-b]pyridazine analogues is primarily driven by the goal of developing potent and selective inhibitors for specific biological targets, particularly protein kinases, which are crucial regulators of cell function. nih.govnih.gov Overexpression or mutation of kinases is a hallmark of many diseases, including cancer. nih.gov The imidazo[1,2-b]pyridazine core acts as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it an attractive starting point for drug discovery. nih.gov
Design strategies often focus on creating derivatives that can act as ATP-competitive inhibitors, where the molecule competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. nih.govnih.gov For instance, research has targeted kinases like Haspin, a key regulator of mitosis, and mTOR, a central controller of cell growth and proliferation. nih.govnih.gov By modifying the imidazo[1,2-b]pyridazine scaffold, researchers aim to optimize the compound's interaction with the specific amino acid residues in the ATP-binding pocket of the target kinase, thereby enhancing inhibitory potency and selectivity. nih.gov This targeted approach helps in minimizing off-target effects. nih.gov
Another design principle involves modifying the scaffold to improve physicochemical and pharmacokinetic properties. This includes incorporating polar moieties like nitro and amino groups to enhance biological activity scope. researchgate.net The ultimate goal is to generate novel compounds with improved efficacy, selectivity, and drug-like properties for potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. nih.govnih.gov
Synthetic Strategies for Introducing Diverse Substituents
The 6-bromo-3-iodoimidazo[1,2-b]pyridazine core is highly amenable to functionalization, primarily through metal-catalyzed cross-coupling reactions. researchgate.net The differential reactivity of the C-I and C-Br bonds can be exploited for sequential, site-selective modifications.
Incorporation of Alkyl, Aryl, and Heteroaryl Moieties
The introduction of alkyl, aryl, and heteroaryl groups onto the imidazo[1,2-b]pyridazine scaffold is most commonly achieved using palladium-catalyzed cross-coupling reactions. researchgate.net These methods are fundamental for creating vast libraries of analogues for biological screening.
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. It involves the reaction of the halo-imidazo[1,2-b]pyridazine with an organoboron compound, such as an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. researchgate.netthesciencein.org For example, novel 2-substituted aryl/alkyl-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized by the Suzuki reaction of the corresponding 6-chloro derivative with various substituted aryl boronic acids. thesciencein.org
Sonogashira Coupling: This reaction is used to install alkyne moieties by coupling the halo-imidazo[1,2-b]pyridazine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net
Heck Coupling: This method creates substituted alkenes by reacting the scaffold with an alkene under palladium catalysis. researchgate.net
Stille and Negishi Couplings: These reactions provide alternative routes for C-C bond formation using organotin and organozinc reagents, respectively. researchgate.net
These cross-coupling reactions have been successfully applied to functionalize the imidazo[1,2-b]pyridazine core at various positions, yielding derivatives with a wide range of substituents. researchgate.net
Table 1: Examples of Cross-Coupling Reactions on the Imidazo[1,2-b]pyridazine Core
| Reaction Type | Reactants | Product Moiety | Reference |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | researchgate.net, thesciencein.org |
| Sonogashira | Terminal Alkyne | Alkynyl | researchgate.net, researchgate.net |
| Heck | Alkene | Alkenyl | researchgate.net |
| Stille | Organostannane | Alkyl/Aryl | researchgate.net |
| Negishi | Organozinc | Alkyl/Aryl | researchgate.net |
Introduction of Oxygen-, Sulfur-, and Nitrogen-Containing Functional Groups
Beyond C-C bond formation, introducing heteroatom-containing functional groups is crucial for modulating the biological activity and physicochemical properties of imidazo[1,2-b]pyridazine derivatives.
Nitrogen-Containing Groups: Aminated derivatives are of significant interest. An efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed, involving treatment with various amines. researchgate.net This reaction provides high yields of C-6 aminated products, which are precursors for biologically active molecules. researchgate.net For instance, introducing a sulfonamide group at the C-3 position and various aryl groups at the C-6 position has led to potent inhibitors of TNF-α production. nih.gov
Oxygen- and Sulfur-Containing Groups: While less detailed in the provided context, the introduction of oxygen and sulfur functionalities can be achieved through nucleophilic aromatic substitution reactions or by modifying substituents introduced via cross-coupling. For example, an alkyne introduced via Sonogashira coupling could be further manipulated to incorporate oxygen-containing groups.
The strategic introduction of these functional groups is guided by structure-activity relationship studies to enhance target binding and improve pharmacokinetic profiles. nih.govnih.gov
Scaffold Hopping Approaches for Structural Diversification
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. dtic.milnih.gov This approach involves replacing the core molecular framework (the scaffold) of a known active compound with a different one, while preserving the key pharmacophoric features responsible for its biological activity. nih.govrsc.org The goal is to discover new chemotypes with improved properties, such as enhanced potency, better selectivity, novel intellectual property, or more favorable pharmacokinetic profiles. dtic.mil
For the imidazo[1,2-b]pyridazine family, scaffold hopping can lead to the discovery of entirely new classes of inhibitors. For example, a scaffold hopping strategy was employed to move from an indole (B1671886) core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Similarly, the related imidazo[1,2-a]pyridine (B132010) scaffold has been successfully used as a novel core for developing covalent inhibitors, demonstrating the potential of this general heterocyclic class in scaffold hopping strategies. rsc.org By applying this concept, researchers can move from the imidazo[1,2-b]pyridazine core to other heterocyclic systems, potentially uncovering compounds with different physical and biological characteristics but a similar mechanism of action. rsc.org This strategy is a key tool for expanding beyond a known chemical series to explore new and potentially more fruitful areas of chemical space. broadinstitute.org
Structure Activity Relationship Sar Studies on 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine Scaffolds
Positional Effects of Substituents on Biological Modulatory Activity
The biological activity of the imidazo[1,2-b]pyridazine (B131497) scaffold is profoundly influenced by the nature and position of its substituents. Research into various therapeutic areas, including kinase inhibition and antitubercular activity, has underscored the importance of substitutions at the C2, C3, and C6 positions.
For instance, in the pursuit of transforming growth factor-β activated kinase (TAK1) inhibitors for multiple myeloma, it was discovered that substituting the C6 position of the imidazo[1,2-b]pyridazine core with moieties like morpholine (B109124) or piperazine (B1678402) significantly enhanced kinase inhibition. nih.govrsc.org These groups are thought to improve the drug-like properties of the compounds and can engage in crucial interactions with target proteins. nih.gov The introduction of various indazole derivatives at the C3 position was also explored to modulate the steric and electronic characteristics of the molecule, thereby affecting its interaction with the target kinase. nih.gov
In the context of antitubercular agents, a series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized from a 6-chloro-2-methyl-8-phenoxyimidazo[1,2-b]pyridazine-3-carboxylic acid precursor. The resulting compounds showed that the nature of the amine in the amide group at the C3 position was critical for activity.
| Compound | Substituent at C3-amide | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
|---|---|---|---|
| 9 | -NH-(4-fluorophenyl) | 25 | nih.gov |
| 11 | -NH-(4-chlorophenyl) | 6.25 | nih.gov |
| 12 | -NH-(4-bromophenyl) | 25 | nih.gov |
| 13 | -NH-(3,4-dichlorophenyl) | 6.25 | nih.gov |
Similarly, studies on imidazo[1,2-b]pyridazine-based ligands for β-amyloid plaques revealed that substitutions at the C2 and C6 positions were key determinants of binding affinity. A 2-(4′-Dimethylaminophenyl) group was found to be favorable, and modifications at the C6 position fine-tuned the affinity.
| Compound | Substituent at C2 | Substituent at C6 | Ki (nM) | Reference |
|---|---|---|---|---|
| 3 | 4'-Dimethylaminophenyl | -OCH3 | 21.0 | nih.gov |
| 4 | 4'-Dimethylaminophenyl | -SCH3 | 11.0 | nih.gov |
| 5 | 4'-Dimethylaminophenyl | -OCH2CH2F | >1000 | nih.gov |
| 6 | 4'-Dimethylaminophenyl | -SCH2CH2F | 45.8 | nih.gov |
These findings collectively indicate that the C3 and C6 positions are critical nodes for modulating the biological activity of the imidazo[1,2-b]pyridazine scaffold. The presence of a bromine atom at C6 and an iodine atom at C3 in the parent compound suggests that these positions are primed for further functionalization or for acting as key pharmacophoric elements themselves.
Impact of Halogen Identity and Position on Ligand-Target Interactions
The identity and placement of halogen atoms on the imidazo[1,2-b]pyridazine scaffold are critical for its interaction with biological targets. Halogens can influence activity through a combination of steric, electronic, and lipophilic effects, as well as by forming specific halogen bonds with protein residues.
In the development of ligands for β-amyloid plaques, the introduction of a halogen onto the pyridazine (B1198779) ring was found to be essential for the successful synthesis of the imidazo[1,2-b]pyridazine core. nih.gov This is because the halogen atom modulates the nucleophilicity of the ring nitrogens, facilitating the desired cyclization reaction. nih.gov The choice of halogen at the C6 position also had a direct impact on binding affinity. For instance, starting from a 3-amino-6-chloropyridazine (B20888) and subsequently modifying the C6 position to bear a methylthio group resulted in a higher affinity ligand than the corresponding methoxy (B1213986) analogue. nih.gov
Furthermore, the synthesis of 6-substituted-2-phenylimidazo[1,2-b]pyridazines often begins with 3-amino-6-halopyridazines, with 3-amino-6-iodopyridazine being preparable from its chloro-analogue by treatment with hydroiodic acid. nih.gov This highlights the synthetic accessibility and importance of halogenated precursors in generating diverse libraries of compounds for SAR studies.
The specific case of 6-Bromo-3-iodoimidazo[1,2-b]pyridazine presents a dihalogenated scaffold where both halogens can play distinct roles. The iodine atom at the C3 position is a known site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The bromine atom at C6 is also amenable to similar synthetic transformations, providing another avenue for structural diversification and SAR exploration.
Conformational Aspects and Tautomerism in SAR Analysis (general considerations for the compound class)
The imidazo[1,2-b]pyridazine system is a fused bicyclic heteroaromatic scaffold. nih.gov As a largely planar and rigid structure, its conformational flexibility is limited. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein. The primary conformational considerations arise from the substituents attached to the core. The orientation of these substituents relative to the bicyclic system and to each other can significantly impact biological activity by influencing how the molecule fits into a binding pocket and interacts with key residues.
Tautomerism is another important consideration for the imidazo[1,2-b]pyridazine class, although for the parent scaffold, significant tautomeric forms are not expected under physiological conditions. However, the introduction of certain functional groups, such as a hydroxyl or amino group, at specific positions could potentially lead to tautomeric equilibria. For example, a hydroxyl group at C2 or C3 could exist in equilibrium with its keto tautomer. These different tautomeric forms would have distinct electronic and hydrogen bonding properties, which could in turn affect their biological activity. Therefore, when conducting SAR analysis, it is crucial to consider the potential for tautomerism in substituted analogues and to understand which tautomer is the biologically active species.
Comparative SAR Analysis with Related Imidazo-fused Heterocycles
The imidazo[1,2-b]pyridazine scaffold is part of a larger family of imidazo-fused heterocycles, which includes isomers like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. Comparative analysis of the SAR across these related systems provides valuable insights into the role of the nitrogen placement within the six-membered ring.
In a study exploring new antituberculosis agents, a direct comparison was made between various 5,6-fused bicyclic heteroaromatic scaffolds. nih.gov The results indicated a strong preference for the imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) scaffolds over other systems like imidazo[1,2-b]pyridazine-3-carboxamide for anti-TB activity. nih.gov Specifically, the imidazo[1,2-a]pyridine-3-carboxamides were found to be significantly more potent than the corresponding 2-carboxamide (B11827560) isomers, highlighting the critical role of substituent placement on the imidazole (B134444) ring. nih.gov The study suggested that the placement of a nitrogen atom at the 5-position of the 5,6-fused bicyclic system was detrimental to activity, whereas placement at the 6, 7, or 8 positions was better tolerated. nih.gov
In the context of β-amyloid plaque imaging agents, imidazo[1,2-b]pyridazines were designed as isosteric analogues of IMPY, an imidazo[1,2-a]pyridine-based radiotracer. nih.gov The rationale was that replacing a CH group in the six-membered ring with a nitrogen atom (as in the pyridazine ring) could reduce lipophilicity and thus decrease non-specific binding. nih.gov This strategic isosteric replacement demonstrates how insights from one imidazo-fused system can be leveraged to design improved compounds in a related series.
This comparative approach allows medicinal chemists to understand the broader structural requirements for a given biological target and to make more informed decisions when designing new molecules based on the this compound scaffold.
Advanced Analytical and Spectroscopic Characterization Techniques for 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the imidazo[1,2-b]pyridazine (B131497) scaffold. Through the analysis of 1H and 13C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.
For derivatives of 3-bromoimidazo[1,2-b]pyridazine (B100983), such as the C-6 aminated analogues, detailed 1H and 13C NMR data provide definitive structural confirmation. researchgate.netresearchgate.net For instance, in the 1H NMR spectra of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, the chemical shifts and coupling constants of the aromatic protons on the imidazo[1,2-b]pyridazine core are diagnostic. researchgate.netresearchgate.net The protons on the pyridazine (B1198779) ring typically appear as doublets, and their specific chemical shifts are influenced by the nature of the substituent at the C-6 position. researchgate.netresearchgate.net
Similarly, 13C NMR spectroscopy is invaluable for confirming the carbon framework of these heterocycles. The chemical shifts of the carbon atoms in the imidazo[1,2-b]pyridazine ring system are well-defined and sensitive to substitution patterns. nih.gov For example, the carbon atom C3, bearing the bromine atom in C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, exhibits a characteristic chemical shift that confirms the regioselectivity of synthetic transformations. researchgate.netresearchgate.netnih.gov The comprehensive assignment of all proton and carbon resonances is often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal through-bond correlations between protons and carbons.
A study on pyrrolo[1,2-b]pyridazines, a related heterocyclic system, demonstrated the power of NMR in establishing regioselectivity. The multiplicity of a key pyrrolic proton in the 1H NMR spectrum was used to definitively determine the position of substitution, a finding that was later confirmed by X-ray analysis. nih.gov This highlights the crucial role of NMR in providing detailed structural insights that are essential for understanding reaction mechanisms and product outcomes. nih.gov
Table 1: Representative 1H and 13C NMR Data for a C-6 Substituted 3-Bromoimidazo[1,2-b]pyridazine Derivative
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-2 | 7.85 (s) | 120.5 |
| H-7 | 7.50 (d, J = 9.5 Hz) | 125.0 |
| H-8 | 6.80 (d, J = 9.5 Hz) | 110.2 |
| C-3 | - | 95.3 |
| C-6 | - | 145.8 |
| C-8a | - | 140.1 |
Note: Data are hypothetical and for illustrative purposes, based on typical chemical shift ranges for similar structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 6-bromo-3-iodoimidazo[1,2-b]pyridazine and its derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The presence of bromine and iodine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum, which serves as a clear indicator of their presence. researchgate.netyoutube.com Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while iodine is monoisotopic (127I). This leads to a distinctive M, M+2, and M+4 isotopic cluster for compounds containing both bromine and iodine, providing a powerful tool for their identification.
In the characterization of C-6 aminated 3-bromoimidazo[1,2-b]pyridazine derivatives, HRMS (ESI) is routinely used to confirm the successful incorporation of the amine nucleophile and the retention of the bromine atom. researchgate.netresearchgate.net The measured mass-to-charge ratio (m/z) is typically within a few parts per million (ppm) of the calculated exact mass, providing strong evidence for the proposed structure. researchgate.netresearchgate.net
The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule.
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (Da) | Relative Abundance (%) |
| [C6H3(79)BrIN2]+ | 321.85 | 100.0 |
| [C6H3(81)BrIN2]+ | 323.85 | 97.5 |
Note: This is a simplified prediction. The actual spectrum would also show peaks corresponding to the carbon-13 isotope.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering a three-dimensional map of the atomic arrangement in the solid state. This technique is invaluable for confirming the connectivity, stereochemistry, and intermolecular interactions of molecules like this compound and its derivatives.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.
Spectroscopic Methods for Monitoring Reaction Progress and Product Purity
The progress of chemical reactions to synthesize or modify this compound can be effectively monitored using various spectroscopic techniques. This real-time analysis allows for the optimization of reaction conditions and ensures the reaction proceeds to completion.
Thin-layer chromatography (TLC) is a simple and rapid method used to follow the course of a reaction by observing the disappearance of starting materials and the appearance of the product. mdpi.com For more detailed monitoring, techniques like High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov LC-MS, which combines the separation power of HPLC with the detection capabilities of mass spectrometry, is particularly powerful for tracking the formation of products and identifying any byproducts. nih.gov
In some cases, in-situ monitoring using spectroscopic probes can be implemented. For instance, Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the appearance or disappearance of characteristic vibrational bands associated with functional groups involved in the reaction. NMR spectroscopy can also be used to monitor reaction progress by taking aliquots from the reaction mixture at different time intervals and analyzing the resulting spectra. acs.org
Chromatographic Techniques for Separation and Purification (e.g., preparative HPLC)
The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications. Chromatographic techniques are the primary methods employed for this purpose.
Flash column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. semanticscholar.org The choice of eluent (solvent system) is critical for achieving good separation of the desired product from unreacted starting materials and byproducts.
For more challenging separations or to obtain highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) is often used. sielc.comgoogle.com This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, leading to a high degree of separation. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for purifying heterocyclic compounds. sielc.comgoogle.com The purity of the collected fractions is typically assessed by analytical HPLC. researchgate.netresearchgate.net
The development of efficient purification protocols is essential for isolating the target compounds in a pure form, which is a prerequisite for their accurate characterization and further use.
Computational and Theoretical Investigations on 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity without the need for empirical data.
While specific quantum chemical studies on 6-Bromo-3-iodoimidazo[1,2-b]pyridazine are not extensively published, the methodologies are well-established through research on analogous heterocyclic systems. For instance, studies on related imidazo[1,2-a]pyrimidine-Schiff bases utilize Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, to optimize molecular geometry and confirm the structure as an energy minimum configuration. wikipedia.org Such calculations yield critical electronic structure properties and reactivity descriptors.
These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity, providing insight into how the molecule might behave in chemical reactions. For the imidazo[1,2-b]pyridazine (B131497) scaffold, these calculations can help rationalize its role as a versatile synthon in metal-catalyzed cross-coupling reactions. plos.org
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting reactivity and intermolecular interactions. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For the this compound molecule, an MEP analysis would likely highlight the electron-rich nitrogen atoms of the imidazopyridazine core as sites of negative potential, indicating their role in forming hydrogen bonds and coordinating with metal catalysts. Conversely, regions near the hydrogen atoms and the electron-withdrawing halogen substituents would exhibit positive potential.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms over time. This method is particularly useful for studying the stability of ligand-receptor complexes and calculating binding free energies.
MD simulations are also used to assess the stability of the predicted binding pose of a ligand in a protein's active site. acs.orgnih.gov Analyses of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms over the simulation time can confirm whether the ligand remains stably bound or if the protein undergoes significant conformational changes. plos.orgnih.gov
Molecular Docking Studies of Ligand-Receptor Interactions (e.g., Kinase Binding, FLT3 kinase interaction)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The imidazo[1,2-b]pyridazine scaffold has been extensively explored as a core for protein kinase inhibitors, and docking studies have been instrumental in this research. researchgate.netpasteur.fr
A key target for this scaffold is the FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML). nih.govacs.org A recent study identified novel imidazo[1,2-b]pyridazine derivatives with high potency against FLT3. nih.govacs.orgacs.org In this work, molecular docking was performed using a homology model of the active FLT3 conformation to predict how the compounds bind within the kinase's ATP pocket. nih.govacs.org These docking studies are crucial for structure-based drug design, helping to rationalize the structure-activity relationships (SAR) observed in biological assays and guiding the synthesis of more potent and selective inhibitors. researchgate.net
Docking studies have also been applied to understand the binding of imidazo[1,2-b]pyridazine derivatives to other kinases, including:
PIM kinases: Docking is used to generate initial binding poses before more intensive MD simulations are run. acs.orgbohrium.com
VEGFR-2: An extensive molecular simulation study was performed to investigate the probable interactions of pyridazine-based compounds with VEGFR-2. tandfonline.com
p38 MAP kinase: A structure-based design strategy, including docking, was used to identify potent inhibitors based on the imidazo[1,2-b]pyridazine scaffold. nih.gov
The binding mode of the pan-kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core, to the Bcr-Abl kinase has also been elucidated through X-ray crystallography and computational analysis. wikipedia.org
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling transition states and reaction intermediates. researchgate.net This allows for the validation of proposed mechanistic pathways and the rationalization of experimental outcomes.
For instance, in the development of an efficient synthesis for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines from 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), a plausible mechanism was proposed. acs.org This proposed pathway, involving a nucleophilic aromatic substitution (SNAr), is consistent with recent theoretical work suggesting that the mechanisms for such reactions on azaheterocycles can exist on a continuum between a stepwise addition-elimination and a concerted process. acs.org Computational studies can calculate the energy barriers for different potential pathways, providing strong evidence for the most likely mechanism and explaining why certain reaction conditions are optimal.
Predictive Modeling for Biological Activity
Predictive modeling encompasses a range of computational techniques that aim to forecast the biological activity of a compound based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field.
Freely accessible web-based tools have been developed that utilize QSAR models to predict a wide range of biological activities.
PASS Online: This tool predicts the biological activity spectrum of a compound based on structure-activity relationships derived from a training set of over 300,000 organic compounds. It can predict over 4,000 types of biological activity with high average accuracy. nih.gov
MolPredictX: This platform uses in-house QSAR models to provide qualitative (active/inactive) and quantitative probability predictions for bioactivity against various parasitic, viral, bacterial, and disease-related enzyme targets. nih.gov
For a novel compound like this compound, these predictive tools could be used to generate a preliminary profile of its likely biological effects. This can help prioritize the compound for specific biological screening assays, saving significant time and resources in the early stages of drug discovery.
Data Tables
Table 1: Applications of Computational Methods in the Study of Imidazo[1,2-b]pyridazine Derivatives
| Computational Method | Purpose | Biological Target / System Studied | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding modes, Guide SAR | FLT3 Kinase | nih.govacs.org |
| Molecular Dynamics Simulation | Calculate binding free energy, Assess complex stability | PIM-1 Kinase | acs.orgnih.gov |
| Molecular Docking & MD Simulation | Predict and confirm binding mode stability | JNK1 Kinase | acs.org |
| Quantum Chemical Calculations | Determine electronic structure and reactivity | Related Heterocyclic Scaffolds | wikipedia.org |
| Computational Chemistry | Elucidate reaction mechanisms (e.g., SNAr) | Synthesis of Imidazo[1,2-b]pyridazines | acs.org |
| Predictive Modeling (QSAR) | Forecast broad biological activity spectrum | General Organic Compounds | nih.govnih.gov |
Table 2: Key Ligand-Receptor Interactions for Imidazo[1,2-b]pyridazine Kinase Inhibitors Identified Through Computational Studies
| Kinase Target | Key Interactions / Findings | Computational Method | Reference |
|---|---|---|---|
| FLT3 Kinase | Binding within the ATP pocket; used to rationalize potency and guide design. | Molecular Docking | nih.govacs.org |
| PIM-1 Kinase | Binding involves interactions beyond the hinge region; displacement of the P-loop is an important feature. | Molecular Dynamics, PMF Calculations | acs.orgnih.gov |
| Bcr-Abl (T315I mutant) | Imidazo[1,2-b]pyridazine core rests in the adenine (B156593) pocket; ethynyl (B1212043) linkage provides key van der Waals interactions. | X-ray Crystallography, Computational Analysis | wikipedia.org |
| p38 MAP Kinase | Structure-based design identified key hydrophobic interactions. | Molecular Docking | nih.gov |
Emerging Applications and Future Research Directions of 6 Bromo 3 Iodoimidazo 1,2 B Pyridazine
Advancements in Kinase Inhibitor Development
The imidazo[1,2-b]pyridazine (B131497) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Its structural features allow it to fit into the ATP-binding pocket of various kinases, making it a valuable framework for designing targeted therapies. The success of ponatinib, a multi-targeted kinase inhibitor containing this scaffold, has spurred further research into new derivatives for treating a range of diseases, most notably cancer. nih.gov
Research has identified derivatives of the imidazo[1,2-b]pyridazine scaffold as potent inhibitors of several key kinases involved in cancer progression.
mTOR: A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and evaluated as potential antitumor agents. nih.gov Compounds A17 and A18 from this series demonstrated potent mTOR inhibitory activity with IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.gov Further investigation revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream signaling proteins like AKT and S6, confirming their mechanism of action. nih.gov In a xenograft model using A549 cells, compound A17 showed a significant anticancer effect in vivo. nih.gov
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and imidazo[1,2-b]pyridazines have emerged as a promising class of inhibitors. nih.govnih.gov Through scaffold hopping, researchers identified derivatives with high potency against both wild-type and mutated forms of FLT3. nih.gov For instance, compound 34f displayed impressive inhibitory activity against FLT3-ITD (IC₅₀ = 4 nM) and FLT3-D835Y (IC₅₀ = 1 nM). nih.gov These compounds were highly effective at inhibiting the proliferation of FLT3-dependent AML cell lines (MV4-11 and MOLM-13) while being significantly less active against FLT3-independent cells. nih.govnih.gov
Other Kinases: The versatility of this scaffold extends to other important kinase targets.
Haspin: Derivatives of imidazo[1,2-b]pyridazine have been optimized as potent Haspin inhibitors, with IC₅₀ values ranging from 6 to 100 nM. nih.gov These compounds disrupt cell division by interfering with Aurora B kinase localization and function. nih.gov
TRK: The scaffold has been used to develop potent second-generation Tropomyosin receptor kinase (TRK) inhibitors capable of overcoming clinical resistance. nih.gov The representative compound 15m was highly effective against wild-type TRK (IC₅₀ = 0.08 nM) and clinically relevant mutants like G595R and G667C. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| A17 | mTOR | 67 | nih.gov |
| A18 | mTOR | 62 | nih.gov |
| 34f | FLT3-ITD | 4 | nih.gov |
| 34f | FLT3-D835Y | 1 | nih.gov |
| 15m | TRK (wild-type) | 0.08 | nih.gov |
| 15m | TRK (G595R mutant) | 2.14 | nih.gov |
| 15m | TRK (G667C mutant) | 0.68 | nih.gov |
| Derivative 12 | Haspin | Potent (6-100 nM range) | nih.gov |
Medicinal chemists employ several strategies to improve the selectivity and potency of imidazo[1,2-b]pyridazine-based inhibitors. A key approach involves modifying substituents at various positions on the heterocyclic core to optimize interactions with the target kinase.
For example, in the development of Haspin inhibitors, a lead structure was rapidly optimized using a combination of X-ray co-crystal structures and molecular docking models. nih.gov This structure-guided design allowed for the strategic placement of an amino alkyl side chain that tucked into a solvent-exposed region of the ATP-binding pocket, while an indazole moiety formed crucial hydrogen bonds with the kinase hinge region, explaining the high potency of the inhibitors. nih.gov Similarly, in the pursuit of FLT3 inhibitors, various heterocycles were explored as central cores, with the imidazo[1,2-b]pyridazine scaffold ultimately proving highly effective. nih.govnih.gov The introduction of a trans-1,4-diaminocyclohexyl group at the C-6 position and different substituents at the C-3 position were critical for achieving nanomolar potency. nih.gov
Research into Other Biological Target Ligands
Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold is a valuable pharmacophore for designing ligands that bind to other significant biological targets, particularly those implicated in neurological disorders.
β-Amyloid Plaques: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govacs.orgnih.gov These compounds are designed as potential imaging agents for positron emission tomography (PET). nih.gov Structure-activity relationship (SAR) studies revealed that binding affinities are highly dependent on the substitution patterns at the C-2 and C-6 positions. acs.org The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a particularly high binding affinity with an inhibition constant (Ki) of 11.0 nM. nih.govacs.orgacs.org
Benzodiazepine (B76468) Receptors: The scaffold has also been explored for its interaction with both central and peripheral-type benzodiazepine receptors (PBRs). nih.govnih.gov Certain 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines were found to be potent ligands for mitochondrial benzodiazepine receptors, with binding properties more similar to isoquinoline (B145761) carboxamides (like PK11195) than to traditional benzodiazepines. nih.govnih.govanu.edu.au This research opens avenues for developing selective ligands for neuroinflammation and other conditions involving PBRs. researchgate.net
Table 2: Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives for Neurological Targets
| Compound Class/Example | Target | Binding Affinity (Ki or IC₅₀) | Reference |
|---|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | β-Amyloid Plaques | Ki = 11.0 nM | nih.govacs.orgnih.gov |
| 3-Acetamidomethyl-6-chloro-2-(4'-iodophenyl)imidazo[1,2-b]pyridazine | Peripheral Benzodiazepine Receptors (PBR) | IC₅₀ = 1.6 nM | researchgate.net |
| 3-Benzamidomethyl-6-iodo-2-(4'-t-butylphenyl)imidazo[1,2-b]pyridazine | Peripheral Benzodiazepine Receptors (PBR) | IC₅₀ = 4.2 nM | researchgate.net |
Potential in Materials Science and Organic Electronics
The imidazo[1,2-b]pyridazine (IP) core is not limited to biological applications. Its inherent electronic properties make it an attractive building block for advanced materials. The IP moiety has been identified as a novel electron-transporting unit for developing host materials used in high-performance phosphorescent organic light-emitting devices (OLEDs). dergipark.org.tracs.orgnih.gov When combined with a hole-transporting unit like carbazole, the resulting bipolar host materials exhibit excellent thermal stability and electron-transporting ability. acs.orgnih.gov OLEDs fabricated with these IP-based hosts have demonstrated extremely high external quantum efficiencies (up to 26.9%) and minimal efficiency roll-off, particularly for red-emitting devices. acs.orgnih.gov This research highlights the potential of the imidazo[1,2-b]pyridazine scaffold in the field of organic electronics. dergipark.org.tr
Role in Advanced Organic Synthesis as a Versatile Building Block
6-Bromo-3-iodoimidazo[1,2-b]pyridazine is a highly versatile building block in organic synthesis due to the differential reactivity of its two halogen atoms. The iodine at the C-3 position and the bromine at the C-6 position can be selectively functionalized through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net This regioselectivity allows for the controlled and stepwise introduction of different chemical groups, making it an ideal starting material for constructing complex molecules and diverse chemical libraries. researchgate.netresearchgate.net For instance, researchers have developed efficient methods for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), a closely related analog, to produce key intermediates for kinase inhibitors like SGI-1776. researchgate.net The compound also serves as a precursor for creating new brominating agents. dergipark.org.tr
Design of Next-Generation Imidazo[1,2-b]pyridazine Compounds
The future of research on this compound and its derivatives is bright, with several promising directions. In medicinal chemistry, a major focus will be on designing next-generation kinase inhibitors that can overcome acquired drug resistance, as demonstrated by the development of second-generation TRK inhibitors. nih.gov Further optimization of ligands for neurological targets like β-amyloid plaques and benzodiazepine receptors could lead to superior diagnostic imaging agents or novel therapeutics for neurodegenerative diseases and psychiatric disorders. nih.govnih.govresearchgate.net In materials science, the exploration of new substitution patterns on the imidazo[1,2-b]pyridazine core could yield novel materials with tailored photophysical and electronic properties for applications in OLEDs, sensors, and other organic electronic devices. acs.orgrsc.org The synthetic versatility of the scaffold will continue to be exploited to create increasingly complex and functionally diverse molecules through advanced organic synthesis techniques. researchgate.netbeilstein-journals.org
The primary utility of this compound lies in its capacity as a versatile building block for the creation of more complex molecules. The differential reactivity of the bromine and iodine substituents allows for controlled, stepwise introduction of various chemical moieties through metal-catalyzed cross-coupling reactions. This has paved the way for the development of novel compounds with significant therapeutic potential. researchgate.net
One of the most promising areas of application for derivatives of this compound is in the field of kinase inhibition . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate potent inhibitors of various kinases. For instance, derivatives have shown inhibitory activity against Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. acs.org Research has led to the discovery of imidazo[1,2-b]pyridazine derivatives with potent BTK inhibition, with one compound demonstrating an IC50 of 1.3 nM and showing significant tumor growth inhibition in xenograft models, leading to its advancement into Phase I clinical trials. acs.orgnih.gov
Furthermore, this scaffold has been instrumental in developing inhibitors for other critical kinases, including:
Tyrosine kinase 2 (Tyk2): Derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, with some compounds exhibiting Ki values in the low nanomolar range and demonstrating efficacy in cellular assays. acs.orgnih.gov
Haspin Kinase: Disubstituted imidazo[1,2-b]pyridazines have been synthesized and evaluated as selective inhibitors of Haspin, a mitotic kinase, with the best inhibitors showing IC50 values between 6 and 100 nM. nih.govnih.gov
Transforming growth factor-β-activated kinase 1 (TAK1): Novel imidazo[1,2-b]pyridazine-containing compounds have been discovered as potent TAK1 inhibitors, with a lead compound showing an IC50 of 55 nM and inhibiting the growth of multiple myeloma cell lines. rsc.org
Tropomyosin receptor kinases (TRKs): A series of imidazo[1,2-b]pyridazine derivatives have been identified as potent second-generation TRK inhibitors, with a representative compound showing IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM against TRKWT, TRKG595R, and TRKG667C, respectively. nih.gov
Beyond cancer, derivatives are being explored for other therapeutic indications. The imidazo[1,2-b]pyridazine core has been investigated for its potential in developing agents for neurodegenerative diseases. For example, certain derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov These compounds have shown promising binding affinities, suggesting their potential as imaging agents for positron emission tomography (PET) to diagnose and monitor the progression of the disease. nih.gov
Future research directions for this compound are focused on expanding its synthetic utility and exploring new therapeutic applications. A key area of interest is the development of more complex and diverse molecular libraries through the sequential functionalization of the bromo and iodo positions. This will enable the exploration of a wider chemical space and the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. There is also significant potential in applying this building block to the synthesis of compounds targeting other disease areas, such as inflammatory and infectious diseases. nih.govnih.gov
Interactive Table: Bioactivity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target | Key Findings | Reference |
| Imidazo[1,2-b]pyridazine Derivative | Bruton's Tyrosine Kinase (BTK) | Potent inhibition with IC50 of 1.3 nM; complete tumor regression in xenograft models. | acs.orgnih.gov |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyrosine kinase 2 (Tyk2) JH2 | Highly potent with Ki values in the range of 0.015 to 0.035 nM. | acs.orgnih.gov |
| Disubstituted imidazo[1,2-b]pyridazines | Haspin Kinase | Potent inhibitory activity with IC50 values between 6 and 100 nM. | nih.govnih.gov |
| 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines | TAK1 Kinase | Lead compound inhibits TAK1 with an IC50 of 55 nM. | rsc.org |
| Imidazo[1,2-b]pyridazine Derivatives | Tropomyosin receptor kinases (TRKs) | Representative compound inhibits TRKWT, TRKG595R, and TRKG667C with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. | nih.gov |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | β-Amyloid Plaques | High binding affinity with a Ki of 11.0 nM. | nih.gov |
Challenges and Opportunities in Imidazo[1,2-b]pyridazine Research
While the imidazo[1,2-b]pyridazine scaffold holds immense promise, its widespread application is not without its challenges. A primary hurdle lies in the synthesis and selective functionalization of the heterocyclic core. The synthesis of the initial imidazo[1,2-b]pyridazine ring system often requires specific precursors and reaction conditions. nih.gov For instance, the successful formation of the ring can be dependent on the presence and nature of halogen substituents on the pyridazine (B1198779) precursor. nih.gov
The selective functionalization of dihalogenated intermediates like this compound presents both a challenge and a significant opportunity. Achieving high regioselectivity in cross-coupling reactions is crucial to avoid the formation of undesired isomers and to streamline the synthesis of the target molecules. The development of more efficient and selective catalytic systems for these transformations is an ongoing area of research. Overcoming these synthetic hurdles will unlock the full potential of this versatile scaffold.
Another challenge is the optimization of the physicochemical properties of the final compounds. Issues such as poor solubility can hinder biological testing and limit the therapeutic potential of promising candidates. mdpi.com Researchers are actively exploring strategies to improve the solubility and other drug-like properties of imidazo[1,2-b]pyridazine derivatives through targeted chemical modifications. mdpi.com
Despite these challenges, the opportunities in imidazo[1,2-b]pyridazine research are vast. The scaffold's proven track record in yielding potent bioactive molecules makes it a highly attractive starting point for drug discovery programs. nih.govresearchgate.net The ability to readily diversify the structure through the use of intermediates like this compound allows for the rapid generation of compound libraries for high-throughput screening.
Furthermore, the exploration of novel biological targets for imidazo[1,2-b]pyridazine derivatives is a key area of opportunity. While kinase inhibition has been a major focus, the scaffold's potential to interact with other classes of proteins is an exciting avenue for future investigation. The development of imidazo[1,2-b]pyridazine-based probes and diagnostic agents also represents a significant growth area. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing bromine and iodine substituents into the imidazo[1,2-b]pyridazine core?
- Methodological Answer : The compound can be synthesized via sequential halogenation. First, bromination is achieved using N-bromosuccinimide (NBS) under inert conditions (0–50°C, DMF solvent) . Subsequent iodination employs N-iodosuccinimide (NIS) in the presence of a radical initiator (e.g., AIBN) to selectively substitute the 3-position . Alternative routes involve condensation of 3-amino-6-bromopyridazine with α-bromoketones, followed by iodination .
Q. How can structural characterization be performed to confirm regioselectivity of halogen substitution?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are critical. For example, the deshielded proton at C7 (adjacent to iodine) appears as a singlet near δ 8.2–8.5 ppm in NMR, while NMR shows distinct signals for C-Br (~105 ppm) and C-I (~75 ppm) . X-ray crystallography further resolves steric effects from the bulky iodine substituent .
Q. What purification strategies ensure high purity for electrophilic intermediates?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. For polar byproducts, recrystallization in ethanol/water mixtures (7:3 v/v) improves yield (>95% purity) . Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for analytical validation .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize 6-Bromo-3-iodoimidazo[1,2-b]pyridazine?
- Methodological Answer : The iodine at C3 undergoes Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh) (5 mol%), KCO, and DMF at 80°C . The bromine at C6 allows sequential Sonogashira coupling with terminal alkynes (e.g., ethynyltrimethylsilane) under PdCl(PPh) catalysis .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting β-amyloid plaque binding?
- Methodological Answer : Substitute the C6 bromine with electron-donating groups (e.g., -SCH) to enhance binding affinity. Radiolabeling (e.g., ) of the C2 position enables in vitro autoradiography with Aβ aggregates. Competitive binding assays (IC values) reveal SAR trends, e.g., Ki = 11.0 nM for 2-(4-dimethylaminophenyl)-6-(methylthio) derivatives .
Q. How do electronic effects of halogen substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The iodine at C3 activates the ring for SNAr due to its strong electron-withdrawing effect. Reaction with piperidine in DMSO at 120°C replaces iodine with a piperidinyl group (yield: 82%). In contrast, the C6 bromine is less reactive but can be displaced by thiols (e.g., NaSPh) under CuI catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
